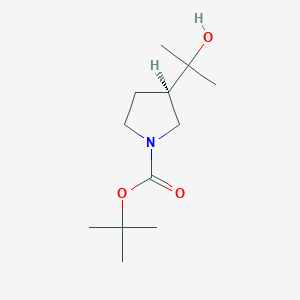

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate protecting group and a 2-hydroxypropan-2-yl substituent at the 3R position of the pyrrolidine ring. The tert-butyl group enhances steric protection of the pyrrolidine nitrogen, while the 2-hydroxypropan-2-yl moiety introduces a branched diol functionality, which may influence solubility, hydrogen bonding, and stereoelectronic properties.

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-7-6-9(8-13)12(4,5)15/h9,15H,6-8H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMJQOGXKFLZIK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis generally proceeds through the following key stages:

1.1 Formation of the Pyrrolidine Ring

The pyrrolidine core is typically constructed via cyclization reactions starting from amino alcohols or amino acid derivatives. For example, chiral amino acid derivatives such as serine or proline analogs serve as precursors, which undergo intramolecular cyclization to form the five-membered ring with defined stereochemistry at the 3-position.1.2 Introduction of the tert-Butyl Carbamate Protecting Group

The nitrogen atom of the pyrrolidine ring is protected by a tert-butyl carbamate (Boc) group. This step is commonly achieved by reacting the free amine with tert-butyl chloroformate under basic conditions, typically in the presence of a mild base such as triethylamine or sodium bicarbonate. The Boc group stabilizes the nitrogen and prevents undesired side reactions in subsequent steps.1.3 Installation of the 2-Hydroxypropan-2-yl Substituent

The 2-hydroxypropan-2-yl group is introduced at the 3-position of the pyrrolidine ring through nucleophilic substitution or addition reactions. This often involves the use of suitable alcohol derivatives or ketone precursors that can be converted into the tertiary alcohol moiety. For instance, nucleophilic addition of a hydroxyalkyl reagent to a 3-position electrophilic intermediate can install the hydroxypropan-2-yl substituent with retention of stereochemistry.

Detailed Reaction Conditions and Mechanistic Insights

| Step | Reaction Type | Reagents/Conditions | Notes on Stereochemistry and Yield |

|---|---|---|---|

| 1 | Cyclization to form pyrrolidine | Intramolecular cyclization of amino alcohol or amino acid derivative; solvents like THF or DMF; heating or catalytic conditions | Use of chiral precursors ensures stereochemical control; yields typically 60-80% |

| 2 | Boc Protection | tert-Butyl chloroformate, base (Et3N), solvent (DCM), 0-25 °C | Mild conditions preserve stereochemistry; yields >90% |

| 3 | Nucleophilic substitution/addition | Hydroxyalkyl reagent or protected alcohol; Lewis acid catalysis or base catalysis; temperature 0-50 °C | Stereoselective addition favored by chiral environment; yields 70-85% |

Industrial Scale Considerations

For large-scale synthesis, the process is optimized for:

- High yield and purity: Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are finely tuned.

- Automated reactors: Precise temperature and mixing control to maintain stereochemical integrity.

- Purification: Chromatographic techniques (e.g., silica gel chromatography) and crystallization are employed to isolate the pure compound.

- Safety: Handling of tert-butyl chloroformate and other reactive intermediates under controlled conditions to minimize hazards.

Analytical Characterization During Preparation

To confirm the structure and stereochemistry at each step, the following techniques are routinely applied:

| Technique | Purpose | Key Spectral Features |

|---|---|---|

| 1H and 13C NMR | Verify chemical shifts and stereochemistry | Pyrrolidine ring protons: δ 1.4–4.0 ppm; tert-butyl singlet ~1.4 ppm; hydroxypropan-2-yl methyls δ 1.2–1.4 ppm |

| IR Spectroscopy | Confirm functional groups | Carbonyl stretch of Boc group ~1740 cm⁻¹; hydroxyl stretch ~3489 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) | Confirm molecular weight and isotopic pattern | Molecular ion peak corresponding to C12H23NO3 (MW 245.32) |

| Chiral HPLC or SFC | Assess enantiomeric purity | Separation of enantiomers to confirm stereochemical outcome |

Research Findings on Preparation Methods

Stereochemical Control:

The chiral center at the 3-position is introduced or preserved by starting from enantiomerically pure amino acid derivatives or chiral catalysts during ring formation and substitution steps. For example, Pd/C catalyzed hydrogenation or Sharpless epoxidation derivatives have been employed to maintain or induce chirality with high enantiomeric excess.Protecting Group Strategies:

The tert-butyl carbamate group is preferred for its stability under a variety of reaction conditions and ease of removal under mild acidic conditions if needed. The Boc protection step is crucial to avoid side reactions on the nitrogen during subsequent functionalization.Hydroxypropan-2-yl Introduction:

The tertiary alcohol moiety is introduced via nucleophilic substitution or addition, often requiring careful control of reaction conditions to avoid racemization or overreaction.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Pyrrolidine ring formation | Amino alcohol or amino acid derivative, cyclization conditions | Formation of chiral pyrrolidine core |

| Boc protection of nitrogen | tert-Butyl chloroformate, base, DCM | Stable Boc-protected pyrrolidine |

| Introduction of hydroxypropan-2-yl group | Nucleophilic substitution/addition, Lewis acid/base catalysis | Installation of tertiary alcohol substituent |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The tert-butyl group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of a new compound with a different functional group replacing the tert-butyl group.

Scientific Research Applications

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the pyrrolidine ring can engage in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations

Key Observations :

- The 2-hydroxypropan-2-yl group in the target compound introduces a branched diol, which may enhance steric hindrance and reduce conformational flexibility compared to linear hydroxymethyl analogs .

- Bulky substituents (e.g., TBDMS-protected hydroxymethyl in compounds) require specialized deprotection steps, whereas the target compound’s diol group is inherently polar and may simplify downstream functionalization .

Common Methodologies

- Hydroboration-Oxidation : Used in for introducing hydroxyl groups to pyrrolidine derivatives. For example, BH₃–THF complexes and H₂O₂/NaOH oxidation yield hydroxyalkyl substituents .

- Hydrogenation : Pd/C-catalyzed hydrogenation () is employed to reduce alkynes or nitro groups in intermediates .

- Protection/Deprotection : tert-Butyl carbamate protection is ubiquitous, while TBDMS groups () require acidic or fluoride-based deprotection .

Comparison with Target Compound :

While direct synthesis data for the target compound are unavailable, its synthesis likely parallels methods for analogous compounds:

Pyrrolidine Ring Formation : Stereoselective cyclization or chiral pool synthesis to establish the (3R) configuration.

Hydroxypropan-2-yl Introduction : Possible via Grignard addition to a ketone intermediate or hydroxylation of a pre-installed isopropyl group.

Physical and Spectral Properties

Physical Properties

*Estimated based on structural similarity.

Key Differences :

Spectral Data Comparison

- ¹H NMR :

- MS: High-resolution mass spectrometry (HRMS) would confirm the molecular ion [M+H]⁺ at m/z 230.2 (calculated for C₁₂H₂₁NO₃).

Biological Activity

Overview

tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, with the molecular formula C12H23NO3 and CAS number 1788044-09-6, is a pyrrolidine derivative that has garnered attention in various fields including medicinal chemistry and biological research. This compound features a tert-butyl group and a hydroxypropan-2-yl substituent, contributing to its unique properties and potential biological activities.

The biological activity of this compound is attributed to its interactions with various biomolecular targets. The hydroxypropan-2-yl group can form hydrogen bonds, while the pyrrolidine ring facilitates non-covalent interactions with proteins, enzymes, and receptors. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to observed biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit bacterial growth, particularly against strains like Pseudomonas putida and Mycobacterium tuberculosis .

- Neuroprotective Effects : Some studies have explored its potential in neuroprotection, particularly in models of neurodegenerative diseases where it may help reduce oxidative stress and inflammation .

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes associated with amyloidogenesis, which is relevant for Alzheimer's disease research .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Pseudomonas putida | |

| Neuroprotective | Reduction in oxidative stress in neuronal models | |

| Enzyme Inhibition | Inhibition of β-secretase activity |

Case Study 1: Antimicrobial Activity

A study investigated a series of pyrrolidine derivatives, including this compound, for their ability to inhibit bacterial growth. The compound exhibited significant antimicrobial activity with a minimum inhibitory concentration (MIC) lower than many existing antibiotics.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound could protect astrocytes from amyloid beta-induced toxicity by reducing inflammatory markers such as TNF-alpha. This suggests potential therapeutic applications in Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-Butyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

- The compound is synthesized via multi-step organic reactions, often starting from chiral pyrrolidine precursors. For example, (2S,4R)-configured intermediates are subjected to hydroxylation or substitution reactions with tert-butyl protecting groups. Stereochemical control is achieved using chiral catalysts (e.g., Pd/C for hydrogenation) or enantioselective reagents (e.g., Sharpless epoxidation derivatives) .

- Key steps include Boc protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position. IR, NMR, and HRMS are critical for verifying stereochemistry and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- 1H/13C NMR : Focus on splitting patterns for the pyrrolidine ring protons (δ 1.4–4.0 ppm) and tert-butyl groups (singlet at ~1.4 ppm). The hydroxypropan-2-yl group shows distinct signals at δ 1.2–1.4 ppm (geminal methyl groups) and δ 3.5–4.0 ppm (hydroxyl-bearing carbon) .

- IR Spectroscopy : Look for carbonyl stretches (~1740 cm⁻¹, Boc group) and hydroxyl stretches (~3489 cm⁻¹) .

- HRMS : Confirm molecular weight (C12H23NO3, MW 245.32) and isotopic patterns .

Q. What are the optimal storage conditions to maintain the compound’s stability?

- Store at 4°C in a refrigerator under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 2-hydroxypropan-2-yl moiety into the pyrrolidine scaffold?

- Use Grignard or organozinc reagents to add the hydroxypropan-2-yl group stereoselectively. For example, reaction of tert-butyl (3R)-3-boronic acid-pyrrolidine-1-carboxylate with acetone under Pd catalysis achieves >70% yield .

- Solvent choice (e.g., THF or DMF) and temperature control (0–20°C) minimize side reactions like over-alkylation .

Q. What strategies resolve contradictions in NMR data for diastereomeric mixtures of this compound?

- Chiral HPLC or capillary electrophoresis can separate diastereomers. For ambiguous NMR signals, use NOESY to confirm spatial proximity of the hydroxypropan-2-yl group to specific pyrrolidine protons .

- Deuterated solvent screening (CDCl3 vs. DMSO-d6) may resolve overlapping peaks caused by hydrogen bonding .

Q. How do structural modifications (e.g., replacing tert-butyl with other carbamates) affect the compound’s reactivity in medicinal chemistry applications?

- Replacing Boc with Cbz or Fmoc groups alters solubility and deprotection kinetics. For example, Fmoc derivatives enable smoother solid-phase peptide synthesis but require piperidine for cleavage .

- SAR studies show that the hydroxypropan-2-yl group enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors), while tert-butyl improves metabolic stability .

Q. What methodologies validate the compound’s purity in complex reaction mixtures, and how are impurities quantified?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.